molecular formula C10H16N2O B8613227 (S)-1-(6-ISOPROPOXYPYRIDIN-3-YL)ETHAN-1-AMINE

(S)-1-(6-ISOPROPOXYPYRIDIN-3-YL)ETHAN-1-AMINE

Cat. No.: B8613227
M. Wt: 180.25 g/mol
InChI Key: NRBZTUDXQRVHTA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(6-ISOPROPOXYPYRIDIN-3-YL)ETHAN-1-AMINE is a chiral amine compound with a pyridine ring substituted with an isopropoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-ISOPROPOXYPYRIDIN-3-YL)ETHAN-1-AMINE typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-isopropoxy-3-pyridinecarboxaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Purification: The resulting product is purified using chromatographic techniques to obtain this compound in high enantiomeric purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-ISOPROPOXYPYRIDIN-3-YL)ETHAN-1-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(6-ISOPROPOXYPYRIDIN-3-YL)ETHAN-1-AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-1-(6-ISOPROPOXYPYRIDIN-3-YL)ETHAN-1-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(6-methoxy-pyridin-3-yl)-ethylamine: Similar structure with a methoxy group instead of an isopropoxy group.

    (S)-1-(6-ethoxy-pyridin-3-yl)-ethylamine: Similar structure with an ethoxy group instead of an isopropoxy group.

Uniqueness

(S)-1-(6-ISOPROPOXYPYRIDIN-3-YL)ETHAN-1-AMINE is unique due to its specific isopropoxy substitution, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

(1S)-1-(6-propan-2-yloxypyridin-3-yl)ethanamine

InChI

InChI=1S/C10H16N2O/c1-7(2)13-10-5-4-9(6-12-10)8(3)11/h4-8H,11H2,1-3H3/t8-/m0/s1

InChI Key

NRBZTUDXQRVHTA-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CN=C(C=C1)OC(C)C)N

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(C)N

Origin of Product

United States

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